2,3,4-Trimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

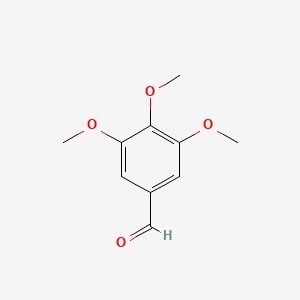

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTUXUGXIFRVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062179 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white powder; [Acros Organics MSDS] | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2103-57-3, 54061-90-4 | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethoxybenzaldehyde (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054061904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,3,4-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZY3UK34C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern makes it a crucial intermediate in the synthesis of various organic molecules, most notably the anti-anginal drug Trimetazidine (B612337). This technical guide provides a comprehensive overview of the chemical, physical, and spectral properties of this compound. Detailed experimental protocols for its synthesis and its role in drug development are presented, along with a summary of its known biological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its structure consists of a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern enhances its reactivity and solubility in various organic solvents, making it a valuable building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| CAS Number | 2103-57-3 | [1][3] |

| Appearance | White to creamish crystalline powder | [1] |

| Melting Point | 38-43 °C | [1] |

| Boiling Point | 168-170 °C at 12 mmHg | [3] |

| Solubility | Soluble in methanol | [1] |

| Storage | Store at 0-8 °C under an inert atmosphere | [1][2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data for this compound

| Technique | Key Data | References |

| ¹H NMR (in CDCl₃) | Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons. | [1] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the aldehyde C-H and C=O stretching, as well as aromatic C-H and C-O stretching. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. | [4][6] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene (B147658)

This protocol describes the synthesis of this compound from 1,2,3-trimethoxybenzene.

Materials:

-

1,2,3-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (B1210297)

-

Water

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in DMF, add phosphorus oxychloride (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture for 6.5 hours at room temperature.

-

Add a solution of sodium acetate (5.6 equivalents) in water at 0 °C and stir for 10 minutes.

-

Dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain this compound.[9]

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of Trimetazidine, an anti-anginal agent.[3][10]

Experimental Protocol: Synthesis of Trimetazidine from this compound

This protocol outlines the reductive amination of this compound with piperazine (B1678402) to form Trimetazidine.

Materials:

-

This compound

-

Piperazine

-

Formic acid

-

Solvent (e.g., ethanol)

-

Sodium hydroxide (B78521) solution

-

Hydrochloric acid

-

Xylene

-

Anhydrous magnesium sulfate

Procedure:

-

In a reactor, combine this compound and piperazine in a suitable solvent such as ethanol.

-

Add formic acid to the mixture.

-

Heat the reaction mixture to 85-110 °C for 3-5 hours.[11]

-

Remove the solvent under reduced pressure.

-

Adjust the pH of the reaction liquid to 11-13 with a sodium hydroxide solution.[11]

-

Perform reflux, followed by acidification with hydrochloric acid.[11]

-

Extract the aqueous phase with an organic solvent like ethylene (B1197577) dichloride.

-

Adjust the pH of the aqueous phase to 11 with sodium hydroxide.

-

Extract the product with xylene.

-

Dry the organic layer with anhydrous magnesium sulfate and remove the solvent by rotary evaporation to obtain Trimetazidine.[11]

Caption: Synthesis of Trimetazidine from this compound.

Biological Activity

Recent studies have begun to explore the direct biological effects of this compound. It has demonstrated anti-Candida activity, with a minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 0.25 and 0.5 mg/mL, respectively.[12] Furthermore, it has been shown to inhibit the adhesion and morphogenesis of Candida albicans.[12][13] The compound is also studied for its potential antioxidant properties.[2]

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties. Its primary importance lies in its role as a precursor to the cardiovascular drug Trimetazidine. The synthetic routes to this compound are well-established, with the Vilsmeier-Haack reaction being a prominent method. Emerging research into its biological activities, particularly its antifungal properties, suggests potential for new applications. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its effective use in synthesis and drug discovery.

References

- 1. This compound(2103-57-3) 1H NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2103-57-3 [chemicalbook.com]

- 4. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2103-57-3) IR Spectrum [m.chemicalbook.com]

- 6. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]

- 7. One moment, please... [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzaldehyde (B140358) is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern imparts unique chemical and physical properties, making it a valuable intermediate in the synthesis of a variety of organic compounds. Its applications span across the pharmaceutical, fragrance, and fine chemical industries. In medicinal chemistry, it serves as a crucial building block for the synthesis of biologically active molecules, including certain neurological drugs.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data for researchers and professionals in related fields.

Chemical Structure and Properties

This compound is a white to creamish crystalline powder.[1] The presence of the aldehyde and methoxy groups makes it a versatile reagent in organic synthesis.

dot graph "2_3_4_Trimethoxybenzaldehyde_Structure" { graph [rankdir="LR", size="4,2", maxwidth="760px"]; node [shape=plaintext, fontname="Arial", fontsize=12];

} Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | White to creamish crystalline powder | [1] |

| Melting Point | 36 - 43 °C | [1] |

| Boiling Point | 168-170 °C at 12 mmHg | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | |

| CAS Number | 2103-57-3 | [1][2] |

Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.5 | Doublet | 1H | Aromatic (Ar-H) |

| ~6.8 | Doublet | 1H | Aromatic (Ar-H) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.85 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are approximate and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~189 | Aldehyde Carbonyl (C=O) |

| ~158 | Aromatic Carbon (C-O) |

| ~155 | Aromatic Carbon (C-O) |

| ~142 | Aromatic Carbon (C-O) |

| ~125 | Aromatic Carbon (C-CHO) |

| ~108 | Aromatic Carbon (C-H) |

| ~107 | Aromatic Carbon (C-H) |

| ~62 | Methoxy Carbon (-OCH₃) |

| ~61 | Methoxy Carbon (-OCH₃) |

| ~56 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (alkane) |

| ~2840, ~2730 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1280, ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (Molecular ion) |

| 181 | High | [M-CH₃]⁺ |

| 153 | Medium | [M-CH₃-CO]⁺ |

| 125 | Medium | |

| 97 | Low |

Ionization method: Electron Ionization (EI). Fragmentation patterns are proposed based on typical fragmentation of similar molecules.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658).[3][4]

dot graph "Vilsmeier_Haack_Synthesis" { graph [rankdir="LR", size="7.6, 3", maxwidth="760px", label="Synthesis of this compound", labelloc="t", fontname="Arial", fontsize=14]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Vilsmeier-Haack synthesis of this compound.

Materials:

-

1,2,3-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

10% aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, add 1,2,3-trimethoxybenzene and DMF.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-85 °C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with toluene.

-

Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from hexane to yield this compound as a white to creamish crystalline solid.[4]

Purification by Recrystallization

Materials:

-

Crude this compound

-

Hexane (or other suitable solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot hexane to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the hot solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Applications in Research and Development

This compound is a versatile intermediate with several applications:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[1]

-

Fragrance Industry: Due to its pleasant aroma, it is used as an ingredient in perfumes and flavorings.[1]

-

Organic Synthesis: It serves as a building block for the creation of more complex organic molecules.

-

Biological Research: The compound and its derivatives have been investigated for their potential antioxidant and antimicrobial properties.

Conclusion

This compound is a valuable and versatile aromatic aldehyde with significant applications in various fields, particularly in pharmaceutical and fine chemical synthesis. This guide provides essential technical information, including its chemical structure, physical and chemical properties, detailed spectroscopic data, and reliable experimental protocols for its synthesis and purification. The data and methodologies presented herein are intended to support researchers and professionals in their ongoing and future work with this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 4. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Clemastine (CAS 2103-57-3): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine (B1669165), identified by CAS number 2103-57-3, is a first-generation antihistamine with well-established efficacy in the symptomatic relief of allergic conditions.[1] Beyond its canonical role as a histamine (B1213489) H1 receptor antagonist, emerging research has unveiled its potential in neuro- and immunomodulation, opening new avenues for therapeutic applications. This technical guide provides a comprehensive overview of Clemastine's chemical properties, pharmacological actions, established and prospective uses, and detailed experimental protocols relevant to its study and application in a research and drug development context.

Chemical and Physical Properties

Clemastine is a chiral molecule, and its therapeutic formulation is typically the fumarate (B1241708) salt of the dextrorotatory enantiomer.[1]

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | [1] |

| Molecular Formula | C21H26ClNO | [1] |

| Molecular Weight | 343.9 g/mol | [1] |

| Appearance | White to creamish crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | 168-170 °C at 12 mmHg | [2] |

| Solubility | Soluble in DMSO (up to 20 mM) | [3] |

Pharmacological Profile

Mechanism of Action

Clemastine primarily functions as a selective histamine H1 receptor antagonist.[1] By competitively binding to H1 receptors on effector cells, it blocks the actions of endogenous histamine, thereby mitigating the symptoms of allergic reactions such as increased capillary permeability, vasodilation, and smooth muscle constriction.[1] Additionally, Clemastine exhibits anticholinergic (muscarinic antagonist) and sedative properties.[1]

Recent studies have identified Clemastine as a functional inhibitor of acid sphingomyelinase (FIASMA). It has also been shown to possess immunomodulatory effects by inhibiting the mitogen-activated protein kinase-extracellular signal-regulated kinase (MAPK/ERK) signaling pathway, leading to reduced production of pro-inflammatory cytokines like TNF-α and IL-6.

Pharmacokinetics

Clemastine is readily absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours. It is metabolized in the liver, primarily through mono- and didemethylation and glucuronide conjugation. The terminal elimination half-life is approximately 21.3 hours.

Therapeutic Uses

Established Uses

Clemastine is clinically used for the symptomatic relief of various allergic conditions, including:

-

Allergic rhinitis (hay fever)

-

Urticaria (hives)

-

Conjunctivitis

-

Pruritic skin conditions

Investigational Uses

Emerging research has highlighted the potential of Clemastine in neurological disorders due to its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. This has led to investigations into its use for promoting remyelination in conditions such as:

-

Multiple Sclerosis (MS)

-

Spinal Cord Injury

-

Optic Neuritis

Signaling Pathways

Clemastine's effects on oligodendrocyte differentiation are mediated through the modulation of several key signaling pathways. One prominent mechanism involves the antagonism of muscarinic receptors on OPCs, which in turn activates the ERK1/2 signaling cascade, leading to the expression of transcription factors essential for differentiation, such as Myrf and Olig2.[4]

Caption: Clemastine promotes OPC differentiation via muscarinic receptor antagonism and ERK1/2 activation.

Experimental Protocols

Synthesis of Clemastine Fumarate

The following is a general outline based on a patented synthesis method.[5][6]

Step 1: Synthesis of Racemic Clemastine Succinate (B1194679)

-

N-methyl-2-(2-chloroethyl)pyrrolidine and 1-(4-chlorophenyl)-1-phenylethanol (B192741) are reacted in the presence of sodamide to yield racemic Clemastine.

-

Succinic acid is added to the reaction mixture to precipitate racemic Clemastine succinate.

Step 2: Chiral Resolution and Fumarate Salt Formation

-

The racemic Clemastine succinate is dissolved in water, and the pH is adjusted to approximately 10 with a sodium hydroxide (B78521) solution.

-

The free base is extracted with petroleum ether, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a mixed solvent of acetone (B3395972) and water with heating.

-

L-(+)-tartaric acid is added to facilitate the chiral resolution, followed by the addition of fumaric acid to form the Clemastine fumarate salt, which crystallizes upon cooling.

Step 3: Purification

-

The crude Clemastine fumarate is recrystallized from an aqueous acetone solution.

-

The purity can be assessed by HPLC, with expected purity >99.5%.

Caption: Workflow for the synthesis and purification of Clemastine Fumarate.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of Clemastine Fumarate in bulk and pharmaceutical dosage forms.[7][8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: LiChrospher® 100 RP-C8 end-capped column (5 µm, 150 x 4.6 mm).[7][8]

-

Mobile Phase: A mixture of methanol (B129727) and water (containing 0.05% triethylamine) in a 90:10 ratio, degassed by ultrasonication.[7][8]

-

Detection Wavelength: 220 nm.[7]

-

Run Time: 10 minutes.

-

Expected Retention Time: Approximately 7.49 min.[7]

-

Validation: The method should be validated for linearity, precision, accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7][8] A typical linearity range is 15-50 µg/mL.[7][8]

In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay

This protocol provides a framework for assessing the effect of Clemastine on OPC differentiation.

-

OPC Culture: Isolate and culture primary OPCs from rodent cerebral cortices.

-

Treatment: Plate OPCs and treat with varying concentrations of Clemastine. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 7 days) to allow for differentiation.

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for markers of OPCs (e.g., NG2) and mature oligodendrocytes (e.g., Myelin Basic Protein - MBP).

-

Analysis: Quantify the percentage of MBP-positive cells relative to the total number of cells (DAPI-stained nuclei) to determine the extent of differentiation. An increase in the proportion of MBP-positive cells in Clemastine-treated cultures compared to controls indicates a pro-differentiating effect.

Conclusion

Clemastine remains a clinically relevant antihistamine with a well-characterized profile. The discovery of its role in promoting oligodendrocyte differentiation and myelination has invigorated research into its potential for treating demyelinating disorders. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic applications of this multifaceted molecule.

References

- 1. Clemastine | C21H26ClNO | CID 26987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS RN 2103-57-3 | Fisher Scientific [fishersci.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 6. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 7. rjpdft.com [rjpdft.com]

- 8. rjpdft.com [rjpdft.com]

The Discovery and Synthesis of 2,3,4-Trimethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. Its unique substitution pattern makes it a valuable precursor for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, historical context, and modern synthetic methodologies for this compound. Detailed experimental protocols for key synthetic routes are presented, along with quantitative data to facilitate comparison and application in a research and development setting. Furthermore, this guide explores its primary application as a crucial intermediate in the synthesis of the anti-anginal drug trimetazidine (B612337) and illustrates the drug's mechanism of action.

Introduction and Historical Context

The history of substituted benzaldehydes is intrinsically linked to the development of organic chemistry. While the simplest aromatic aldehyde, benzaldehyde (B42025), was first isolated from natural sources in the early 19th century, the precise discovery of this compound is not well-documented in readily available historical records. Early work on polysubstituted benzaldehydes often arose from the structural elucidation and synthesis of natural products. The development of electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Gattermann reactions in the late 19th and early 20th centuries, provided the foundational chemistry for the synthesis of such multi-substituted aromatic aldehydes.

While a definitive first synthesis of this compound could not be pinpointed in early chemical literature such as Liebigs Annalen der Chemie or Berichte der deutschen chemischen Gesellschaft, its modern significance is largely tied to its role as a key building block in pharmaceutical synthesis.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Melting Point | 38-40 °C | [1][2] |

| Boiling Point | 168-170 °C at 12 mmHg | [1] |

| CAS Number | 2103-57-3 | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: the formylation of a pre-existing trimethoxybenzene ring and the O-alkylation of a polyhydroxybenzaldehyde precursor.

Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene (B147658)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5] In this approach, 1,2,3-trimethoxybenzene is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

dot

Materials:

-

1,2,3-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate

-

Diethyl ether or other suitable organic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of 1,2,3-trimethoxybenzene (1.0 equivalent) in DMF, add phosphorus oxychloride (1.1-1.5 equivalents) dropwise at 0 °C.

-

The reaction mixture is then stirred at a controlled temperature (e.g., 70-80 °C) for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a solution of sodium acetate.

-

The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or recrystallization, to yield this compound.[6]

Quantitative Data:

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,2,3-Trimethoxybenzene | DMF, POCl₃ | 70-80 | 10 | ~73 | [7] |

| 1,2,3-Trimethoxybenzene | DMF, POCl₃ | 70 | 4 | 71 | [2] |

O-Alkylation of 2,3,4-Trihydroxybenzaldehyde

An alternative route involves the methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde. This method is advantageous when the polyhydroxylated precursor is readily available.

dot

Materials:

-

2,3,4-Trihydroxybenzaldehyde

-

Dimethyl sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Water

-

Suitable organic solvent for extraction

Procedure:

-

2,3,4-Trihydroxybenzaldehyde (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide.

-

A phase transfer catalyst is added to the mixture.

-

Dimethyl sulfate (excess) is added dropwise to the stirred solution at a controlled temperature (e.g., 50-70 °C).

-

The reaction is monitored until completion, after which the mixture is cooled and the organic layer is separated.

-

The organic layer is washed with water to neutrality.

-

The product is isolated by removal of the solvent and purified by vacuum distillation or crystallization.[2]

Quantitative Data:

| Starting Material | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate | Tetrabutylammonium bromide | 50-70 | High | [2] |

| Pyrogallol (to 1,2,3-trimethoxybenzene) | Dimethyl sulfate | NaOH | 30-60 | - | [7] |

Application in the Synthesis of Trimetazidine

The primary industrial application of this compound is as a key starting material for the synthesis of trimetazidine.[3][8] Trimetazidine is an anti-anginal agent that acts as a metabolic modulator.

dot

Mechanism of Action of Trimetazidine

Contrary to initial assumptions, trimetazidine is not a direct calcium channel blocker.[9] Instead, it acts as a metabolic agent by inhibiting the beta-oxidation of fatty acids in the myocardium.[10][11][12] This is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.[11] By blocking fatty acid oxidation, the heart muscle shifts its energy metabolism towards glucose oxidation, which is more oxygen-efficient. This metabolic shift helps maintain cellular ATP levels, reduces intracellular acidosis, and limits the accumulation of sodium and calcium ions during ischemic conditions.[10]

dot

Conclusion

This compound is a synthetically important aromatic aldehyde with a rich chemistry and significant application in the pharmaceutical industry. While its precise historical discovery remains to be fully elucidated, modern synthetic methods provide efficient and scalable routes to this valuable compound. The Vilsmeier-Haack formylation and O-alkylation of polyhydroxy precursors are the cornerstones of its synthesis. Its role as a key intermediate in the production of trimetazidine highlights its importance in medicinal chemistry. Understanding the synthetic pathways to this compound and the mechanism of action of its derivatives is crucial for the continued development of novel therapeutics.

References

- 1. This compound | 2103-57-3 [chemicalbook.com]

- 2. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Trimetazidine in coronary heart disease patients: mechanism of action and controlled trials’ results | Kremneva | Cardiovascular Therapy and Prevention [cardiovascular.elpub.ru]

- 10. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 12. Trimetazidine - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-Trimethoxybenzaldehyde, a key intermediate in various synthetic pathways. This document details its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.32 | Singlet | 1H | Aldehyde (-CHO) | CDCl₃ |

| 7.55 | Doublet | 1H | Aromatic (H-6) | CDCl₃ |

| 6.80 | Doublet | 1H | Aromatic (H-5) | CDCl₃ |

| 4.08 | Singlet | 3H | Methoxy (-OCH₃ at C-4) | CDCl₃ |

| 3.92 | Singlet | 3H | Methoxy (-OCH₃ at C-2) | CDCl₃ |

| 3.89 | Singlet | 3H | Methoxy (-OCH₃ at C-3) | CDCl₃ |

Note: Assignments are based on typical chemical shifts for substituted benzaldehydes. Data has been compiled from various sources. A spectrum recorded in DMSO-d6 is also available.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | Aldehyde Carbonyl (C=O) |

| 161.4 | Aromatic Carbon (C-4) |

| 158.5 | Aromatic Carbon (C-2) |

| 142.6 | Aromatic Carbon (C-3) |

| 125.7 | Aromatic Carbon (C-1) |

| 120.7 | Aromatic Carbon (C-6) |

| 107.8 | Aromatic Carbon (C-5) |

| 62.1 | Methoxy Carbon (-OCH₃ at C-4) |

| 61.6 | Methoxy Carbon (-OCH₃ at C-2) |

| 56.1 | Methoxy Carbon (-OCH₃ at C-3) |

Note: Data sourced from publicly available spectral databases.[2]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940, 2840 | Medium | C-H Stretch (Aliphatic) |

| ~2740 | Medium | C-H Stretch (Aldehyde) |

| ~1680 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |

| ~1580, 1470 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1280, 1100 | Strong | C-O Stretch (Aryl Ether) |

Note: Data corresponds to analysis via FTIR, with the sample prepared as a neat capillary cell.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment | Method |

| 196 | 99.99 | [M]⁺ (Molecular Ion) | GC-MS (EI) |

| 181 | 37.12 | [M-CH₃]⁺ | GC-MS (EI) |

| 163 | 32.98 | [M-CH₃-H₂O]⁺ or [M-H-CH₂O]⁺ | GC-MS (EI) |

| 150 | 18.37 | GC-MS (EI) | |

| 179 | 17.87 | [M-OH]⁺ | GC-MS (EI) |

Note: The molecular weight of this compound is 196.20 g/mol .[2][3] Fragmentation pattern is characteristic of electron ionization.[2][3]

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound through high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube, ensuring the liquid column height is between 4 and 5 cm.

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.

-

Data Acquisition:

-

The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data is acquired using a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal.

-

Instrument Setup: The ATR accessory is secured in the sample compartment of the FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

Pressure is applied to the sample to ensure good contact with the crystal.

-

The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In the EI source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 2,3,4-Trimethoxybenzaldehyde

This technical guide offers a detailed analysis of the ¹H NMR spectrum of 2,3,4-Trimethoxybenzaldehyde, a significant intermediate in the synthesis of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, providing key spectroscopic data, the methodology for its acquisition, and a visual representation of the proton environments.

¹H NMR Spectral Data of this compound

The following table summarizes the expected ¹H NMR spectroscopic data for this compound. The chemical shifts are influenced by the electronic effects of the three methoxy (B1213986) groups and the aldehyde group on the aromatic ring. The electron-donating methoxy groups increase the electron density of the aromatic ring, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing aldehyde group deshields the aromatic protons, particularly those in the ortho and para positions.

| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| H-C=O | 1H | Singlet (s) | ~10.3 | N/A |

| H-5 | 1H | Doublet (d) | ~7.5 | ~8.8 |

| H-6 | 1H | Doublet (d) | ~6.9 | ~8.8 |

| OCH₃ (C4) | 3H | Singlet (s) | ~3.95 | N/A |

| OCH₃ (C3) | 3H | Singlet (s) | ~3.90 | N/A |

| OCH₃ (C2) | 3H | Singlet (s) | ~3.88 | N/A |

Note: The data presented is based on typical chemical shifts for substituted benzaldehydes and may vary slightly based on experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[1]

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), in a clean, dry vial.[1]

-

For chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), and set its peak to 0 ppm.[1]

-

Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is adequate for the spectrometer's detector coil.[1]

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

To achieve a homogeneous magnetic field, which results in sharp and symmetrical peaks, shim the magnetic field.[1]

3. Data Acquisition:

-

Set the appropriate acquisition parameters, which include:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine ¹H spectra.[1]

-

Acquisition Time: Generally set between 2-4 seconds.[1]

-

Relaxation Delay: A delay of 1-5 seconds between pulses is implemented to allow for the full relaxation of protons.[1]

-

Number of Scans: For a sample of this concentration, 8-16 scans are usually sufficient to obtain a good signal-to-noise ratio.[1]

-

4. Data Processing:

-

To obtain the frequency-domain spectrum, apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.[1]

-

Integrate the peaks to determine the relative number of protons for each signal.[1]

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).[1]

Visualization of ¹H NMR Assignments

The following diagram illustrates the structure of this compound with its non-equivalent protons labeled, corresponding to the signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments for this compound.

References

An In-depth Technical Guide to the 13C NMR Analysis of 2,3,4-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,3,4-Trimethoxybenzaldehyde. This document outlines the experimentally observed and predicted chemical shifts, details the methodology for spectral acquisition, and provides a logical framework for the assignment of each carbon signal. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important chemical intermediate.

13C NMR Data Presentation

The 13C NMR spectrum of this compound (C10H12O4) exhibits ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, particularly the effects of the aldehyde and methoxy (B1213986) substituents on the aromatic ring.

The assignment of these chemical shifts can be performed through a combination of techniques including the analysis of chemical shift theory, comparison with structurally similar compounds, and the use of computational prediction models. For instance, the aldehyde carbonyl carbon is characteristically found at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. Aromatic carbons attached to electron-donating methoxy groups will be shielded and appear at higher fields compared to those without such substituents.

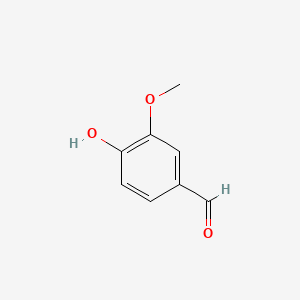

Below is a table summarizing the assigned 13C NMR chemical shifts for this compound, determined in deuterated chloroform (B151607) (CDCl3). For comparative purposes, the experimental data for the related isomer, 3,4,5-Trimethoxybenzaldehyde, is also included.[1]

| Carbon Atom | Predicted 13C Chemical Shift (ppm) for this compound | Experimental 13C Chemical Shift (ppm) for 3,4,5-Trimethoxybenzaldehyde[1] |

| C=O | ~188-192 | 191.2 |

| C-1 | ~125-130 | 131.8 |

| C-2 | ~155-160 | 106.8 |

| C-3 | ~140-145 | 153.7 |

| C-4 | ~150-155 | 143.6 |

| C-5 | ~108-112 | 106.8 |

| C-6 | ~128-132 | Not Applicable |

| 2-OCH3 | ~60-65 | Not Applicable |

| 3-OCH3 | ~55-60 | 56.4 |

| 4-OCH3 | ~55-60 | 61.1 |

Note: The predicted values for this compound are based on established substituent effects on benzene (B151609) ring chemical shifts and comparison with related structures. Precise experimental values may vary slightly.

Experimental Protocols for 13C NMR Analysis

The following protocol outlines a standard procedure for the acquisition of a high-quality 13C NMR spectrum of this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for this compound due to its excellent solubilizing properties and the presence of a single solvent peak at approximately 77.16 ppm which can be used as a reference.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is at least 4 cm to allow for proper shimming of the magnetic field.

-

Internal Standard (Optional): A small amount of Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Tuning and Locking: The spectrometer is tuned to the 13C frequency. The deuterium (B1214612) signal from the solvent is used to lock the magnetic field, ensuring its stability throughout the experiment.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of Logical Relationships

The following diagrams illustrate the key relationships in the 13C NMR analysis of this compound.

References

Spectroscopic Analysis of 2,3,4-Trimethoxybenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of 2,3,4-Trimethoxybenzaldehyde (C₁₀H₁₂O₄), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed methodologies for spectral acquisition and presents a thorough analysis of the spectral data, facilitating compound identification, purity assessment, and structural elucidation in a research and development setting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands corresponding to its aromatic, aldehyde, and methoxy (B1213986) functionalities.

Data Presentation: IR Spectroscopy

The expected characteristic IR absorption bands for this compound are summarized in the table below. These assignments are based on the analysis of its structural components and comparison with similar aromatic aldehydes.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2950-2840 | Medium | Aliphatic C-H Stretch (in -OCH₃ groups) |

| ~2820 and ~2720 | Weak to Medium | Aldehyde C-H Stretch (Fermi doublet)[1] |

| ~1685 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |

| ~1600, ~1480 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~1280, ~1100 | Strong | Aryl Ether Asymmetric & Symmetric C-O Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the procedure for obtaining a high-quality IR spectrum of solid this compound using an FT-IR spectrometer equipped with an ATR accessory.

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have completed their initialization and diagnostic checks.

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Sample Measurement:

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak labeling as required.

-

-

Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique used for the analysis of volatile and thermally stable compounds like this compound.

Data Presentation: Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The major peaks and their proposed assignments are detailed below.[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Fragment |

| 196 | 99.9 | [M]⁺ (Molecular Ion) |

| 181 | 37.1 | [M - CH₃]⁺ |

| 179 | 17.9 | [M - OH]⁺ or [M - H - H₂O]⁺ |

| 165 | Not specified | [M - OCH₃]⁺ |

| 153 | Not specified | [M - CHO - CH₂]⁺ |

| 150 | 18.4 | [M - H₂O - CO]⁺ |

| 125 | Not specified | [M - CH₃ - 2CO]⁺ |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound such as this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide to its Biological Potential

For Immediate Release

Shanghai, China – December 11, 2025 – 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the synthesis of the anti-anginal drug Trimetazidine, is garnering increasing interest for its own potential biological activities. This technical guide provides a comprehensive overview of the current state of research into the bioactivity of this compound, with a focus on its antifungal properties. This document is intended for researchers, scientists, and drug development professionals.

Antifungal Activity: A Primary Focus

The most well-documented biological activity of this compound to date is its efficacy against Candida albicans, a prevalent fungal pathogen in humans.

Quantitative Antifungal Data

In vitro studies have demonstrated the fungicidal and inhibitory effects of this compound on Candida albicans. The key quantitative data from these studies are summarized in the table below.

| Compound | Organism | MIC (mg/mL) | MFC (mg/mL) | Reference |

| This compound | Candida albicans | 1 | 2 | [1] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Effects on Virulence Factors

Beyond direct fungal growth inhibition, studies have explored the impact of this compound on key virulence factors of C. albicans. At its Minimum Inhibitory Concentration (MIC), this compound demonstrated a mere 19% inhibition of adhesion, suggesting a limited role in preventing the initial attachment of the fungus to surfaces.[2] Furthermore, it exhibited a 35% inhibition of biofilm formation when introduced after the initial adhesion phase.[2] This indicates a modest effect on the development of mature fungal communities.

Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound against C. albicans was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Safety Profile: Hemolytic Activity

To assess its preliminary safety profile, the hemolytic activity of this compound was evaluated. The compound was reported to be non-toxic at its MIC value against human red blood cells.[3]

Experimental Protocol: Hemolysis Assay

The hemolytic activity was determined by incubating a suspension of human red blood cells with varying concentrations of this compound.

Other Potential Biological Activities: A Call for Further Research

While the anti-Candida activity of this compound is the most characterized, the biological potential of this molecule likely extends to other areas. However, there is a notable absence of specific quantitative data for its cytotoxic, anti-inflammatory, and antioxidant activities in the current scientific literature. Research on its structural isomers, particularly 3,4,5-Trimethoxybenzaldehyde, suggests that these activities are plausible and warrant investigation for the 2,3,4-isomer.

Cytotoxicity

Derivatives of the isomeric 3,4,5-Trimethoxybenzaldehyde have demonstrated cytotoxic activity against various cancer cell lines.[4] This suggests that this compound and its derivatives could also possess anticancer properties, a hypothesis that awaits experimental validation.

Anti-inflammatory Activity

The anti-inflammatory potential of trimethoxybenzaldehyde derivatives has been explored. For instance, derivatives of 3,4,5-trimethoxybenzyl alcohol have shown reductions in paw edema in in-vivo models.[4] It is conceivable that this compound may exhibit similar anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-established. While specific data for this compound is lacking, a chitosan (B1678972) Schiff base derivative of 2,4,6-Trimethoxybenzaldehyde has shown significant scavenging activities against ABTS•+ and DPPH radicals.[1] This highlights the potential for this compound to act as an antioxidant.

Signaling Pathways: An Unexplored Frontier

The precise molecular mechanisms and signaling pathways affected by this compound remain largely unknown. Studies on benzaldehyde, the parent compound, have indicated an influence on the Sonic Hedgehog (Shh) signaling pathway. However, it is crucial to investigate the specific effects of the 2,3,4-trimethoxy substitution on this and other cellular signaling cascades to understand its full biological impact. The MAPK/ERK and NF-κB signaling pathways are often implicated in the biological activities of similar phenolic compounds and represent logical starting points for future research.[4]

Conclusion and Future Directions

This compound has demonstrated clear potential as an antifungal agent against Candida albicans. However, the full spectrum of its biological activity remains to be elucidated. The lack of quantitative data on its cytotoxic, anti-inflammatory, and antioxidant properties, as well as its impact on cellular signaling pathways, represents a significant gap in the current body of research. Future investigations should focus on these unexplored areas to fully realize the therapeutic potential of this versatile molecule. Such studies will be crucial in determining its viability as a lead compound for the development of new therapeutic agents.

References

2,3,4-Trimethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,3,4-Trimethoxybenzaldehyde (B140358) is a highly functionalized aromatic aldehyde that serves as a crucial intermediate and building block in a wide array of synthetic applications.[1][2] Its unique substitution pattern, featuring three methoxy (B1213986) groups on the benzaldehyde (B42025) core, imparts distinct reactivity and solubility characteristics, making it a valuable resource in the fields of medicinal chemistry, agrochemicals, and fine chemical synthesis.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and data presented for practical use by professionals in chemical research and drug development.

Physicochemical Properties and Specifications

This compound is a white to cream-colored crystalline powder at room temperature.[1][3][4] The presence of the methoxy groups enhances its solubility in various organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 2103-57-3 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3][4][5] |

| Molecular Weight | 196.2 g/mol | [1][3][4] |

| Melting Point | 36 - 43 °C | [1] |

| Appearance | White to creamish crystalline powder | [1] |

| Purity | ≥ 99% (GC) | [1] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, often starting from readily available precursors like pyrogallol (B1678534) or gallic acid derivatives. A common and efficient method involves the formylation of 1,2,3-trimethoxybenzene (B147658) using the Vilsmeier-Haack reaction.

Logical Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of 1,2,3-trimethoxybenzene to yield this compound.[3][6]

Materials:

-

1,2,3-trimethoxybenzene

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

10% aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium chloride solution

Procedure:

-

To a reaction vessel, add dimethylformamide (36.5 g).[6] Cool the vessel to 5 °C.

-

Gradually add phosphorus oxychloride (69.1 g), ensuring the temperature does not exceed 20 °C.[6]

-

Add 1,2,3-trimethoxybenzene (50.4 g) to the mixture.[6]

-

Heat the reaction mixture to 80-85 °C and stir at this temperature for 8 hours.[6]

-

After the reaction is complete, cool the mixture to 40-45 °C.

-

Pour the reaction mixture into 500 mL of water with stirring, maintaining a temperature of 10-15 °C. The temperature will rise to 50-60 °C.

-

Stir the mixture for 30 minutes and then extract with toluene (150 mL).[6]

-

Wash the organic extract twice with 50 mL of 10% aqueous sodium hydroxide solution, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.[6]

-

Distill off the toluene under reduced pressure.

-

Add 50 mL of hexane to the residue with stirring to induce crystallization.[6]

-

Filter the resulting crystals, dry on the filter, to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 1,2,3-trimethoxybenzene | [3][6] |

| Key Reagents | POCl₃, DMF | [3][6] |

| Reaction Temperature | 80-85 °C | [6] |

| Reaction Time | 8 hours | [6] |

| Typical Yield | ~75% | [6] |

| Purity | >99.5% | [6] |

Applications in Organic Synthesis

This compound is a versatile substrate for a variety of organic transformations, making it a valuable building block for more complex molecules, particularly in the pharmaceutical industry.[1][7]

Reaction Scheme: The Wittig Reaction

The aldehyde functional group of this compound readily undergoes the Wittig reaction to form substituted alkenes.[2][8] This reaction is fundamental for carbon-carbon bond formation.[8]

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol provides a general methodology for the olefination of this compound.[9]

Materials:

-

A benzyltriphenylphosphonium (B107652) salt (e.g., 3,5-dimethoxybenzyltriphenylphosphonium bromide)

-

A strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil)

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Ylide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the phosphonium salt (1.1 equivalents) in anhydrous THF.[9]

-

Allow the mixture to stir at room temperature for 1 hour. The formation of a colored solution indicates the generation of the ylide.[9]

-

Wittig Reaction: Cool the ylide solution to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.[9]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[9]

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

| Reaction Type | Key Reagents | Product Class | Typical Yields |

| Wittig Reaction | Phosphonium Ylide, Strong Base | Alkenes | Varies (often 60-90%) |

| Claisen-Schmidt Condensation | Substituted Acetophenone, Base (NaOH) | Chalcones | Varies |

Reaction Scheme: The Pictet-Spengler Reaction

This compound can be condensed with β-arylethylamines, such as tryptamine (B22526), in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, a core structure in many alkaloids and bioactive molecules.[10][11]

Caption: General scheme of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

This protocol outlines a general method for the synthesis of tetrahydro-β-carbolines.[11]

Materials:

-

A tryptamine derivative

-

This compound

-

Solvent/Catalyst (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) in Dichloromethane)

Procedure:

-

Dissolve the tryptamine derivative (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent (e.g., HFIP).[11]

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the solvent by distillation under reduced pressure.[11]

-

The crude product can often be used directly for further transformations or purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

Building blocks like this compound are instrumental in the early stages of drug discovery, enabling the synthesis of diverse compound libraries for screening. It is a known intermediate in the synthesis of Trimetazidine, a drug used to treat angina pectoris.[3] Its derivatives are also investigated for other biological activities, including potential anti-Candida and anticancer properties.[12]

Workflow: Role in a Drug Development Pipeline

Caption: The role of this compound in a typical drug discovery workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]